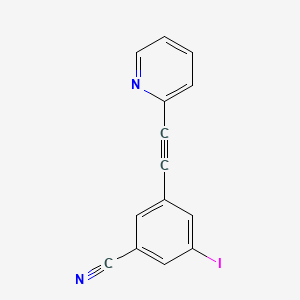

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Description

BenchChem offers high-quality 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQCNSDOIOLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB)

The following technical guide details the properties, synthesis, and applications of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS 1312924-02-9), also known in radiopharmaceutical development as IPEB .

Advanced Precursor & Reference Standard for mGluR5 Imaging

Executive Summary

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS 1312924-02-9), commonly referred to as IPEB , is a high-affinity negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It serves two critical roles in drug development and neuroimaging:

-

Reference Standard: It is the non-radioactive (cold) standard used to validate the identity of the SPECT radiotracer [¹²³I]IPEB .

-

Structural Analog: It functions as a heavy-atom isostere to the widely used PET tracer [¹⁸F]FPEB , facilitating Structure-Activity Relationship (SAR) studies where iodine's lipophilicity and steric bulk are compared against fluorine.

This guide provides a comprehensive technical breakdown of IPEB, focusing on its synthesis via Sonogashira cross-coupling and copper-mediated halogen exchange, as well as its validation in mGluR5 binding assays.

Chemical Profile & Properties[1][2][3][4][5]

Identification

| Property | Detail |

| CAS Number | 1312924-02-9 |

| Common Name | IPEB |

| IUPAC Name | 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile |

| Molecular Formula | C₁₄H₇IN₂ |

| Molecular Weight | 330.12 g/mol |

| SMILES | N#CC1=CC(I)=CC(C#CC2=NC=CC=C2)=C1 |

| Appearance | Pale yellow to off-white solid |

Physicochemical & Biological Properties

| Parameter | Value | Context |

| LogP (Calc) | ~3.15 | Higher lipophilicity compared to FPEB (LogP ~2.7), facilitating blood-brain barrier (BBB) penetration. |

| mGluR5 Affinity (IC₅₀) | 0.66 ± 0.05 nM | High-affinity binding to the transmembrane allosteric site of mGluR5. |

| Selectivity | >100-fold | Highly selective over mGluR1 and other glutamate receptors. |

| Solubility | Low (Water) | Soluble in DMSO, DCM, Methanol, and Acetonitrile. |

Synthesis & Manufacturing Protocols

The synthesis of IPEB requires precision in cross-coupling chemistry to ensure the integrity of the alkyne linker. The following protocol describes the Copper-Mediated Halogen Exchange , which is the preferred route for generating both the cold standard and the radioiodinated tracer from a common bromo-precursor.

Retrosynthetic Analysis (Graphviz)

Figure 1: Synthetic pathway utilizing selective Sonogashira coupling followed by halogen exchange.

Step 1: Selective Sonogashira Coupling

This step exploits the higher reactivity of the aryl iodide over the aryl bromide to attach the pyridine arm selectively.

-

Reagents: 3-Bromo-5-iodobenzonitrile (1.0 eq), 2-Ethynylpyridine (1.1 eq).

-

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), Copper(I) iodide (2 mol%).

-

Solvent/Base: THF/Triethylamine (3:1 v/v).

-

Conditions:

-

Degas solvents thoroughly with Argon to prevent homocoupling (Glaser coupling) of the alkyne.

-

Stir at Room Temperature (RT) for 4–6 hours. The iodide reacts preferentially, leaving the bromide intact.

-

Workup: Filter off ammonium salts, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 75–85%.

-

Product: 3-Bromo-5-(pyridin-2-ylethynyl)benzonitrile .

-

Step 2: Copper-Mediated Iodination (Halex)

This step converts the bromo-precursor to the final iodo-compound (IPEB).

-

Reagents: 3-Bromo-intermediate (1.0 eq), Sodium Iodide (NaI) (2.0 eq).

-

Catalyst: Copper(I) Iodide (10 mol%), Trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) as ligand.

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions:

-

Seal in a pressure tube under Argon.

-

Heat at 110°C for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with water/brine.

-

Purification: Recrystallization from Ethanol or column chromatography.

-

Validation: 1H NMR should show a downfield shift of the aromatic protons adjacent to the iodine compared to the bromine precursor.

-

Applications in Drug Development & Imaging[6]

SPECT Imaging ([¹²³I]IPEB)

While [¹⁸F]FPEB is the gold standard for PET, [¹²³I]IPEB allows for Single Photon Emission Computed Tomography (SPECT).[1][2] This is advantageous for facilities lacking on-site cyclotrons, as Iodine-123 has a longer half-life (13.2 hours) than Fluorine-18 (110 min).

-

Radiosynthesis: The same bromo-precursor from Step 1 is treated with [¹²³I]NaI in the presence of Cu(I) salts.

-

In Vivo Kinetics: IPEB shows rapid BBB penetration and specific accumulation in the striatum and hippocampus (regions rich in mGluR5).[3][2]

-

Washout: IPEB exhibits faster washout kinetics than FPEB, which can be advantageous for reversible binding modeling, though it requires precise timing for image acquisition.

Biological Validation (mGluR5 Binding)

To validate the synthesized IPEB, a competitive binding assay is standard.

-

Assay: Displacement of [³H]MPEP (a standard mGluR5 radioligand) in rat brain membrane homogenates.

-

Result Interpretation: An IC₅₀ < 1.0 nM confirms the compound's potency.[3] IPEB typically yields 0.66 nM , confirming it is a potent antagonist suitable for in vivo receptor occupancy studies.

Comparison: IPEB vs. FPEB

| Feature | [¹⁸F]FPEB (PET) | [¹²³I]IPEB (SPECT) |

| Isotope | Fluorine-18 | Iodine-123 |

| Half-Life | 110 minutes | 13.2 hours |

| Resolution | High (1–2 mm) | Moderate (4–6 mm) |

| LogP | ~2.7 | ~3.15 |

| Availability | Requires Cyclotron | Commercially Distributable |

Handling, Stability & Safety

-

Light Sensitivity: Aryl iodides and conjugated alkynes are photosensitive. Store IPEB in amber vials wrapped in foil.

-

Temperature: Store at -20°C for long-term stability.

-

Safety: The compound is a potent neuroreceptor modulator. Handle with full PPE (gloves, lab coat, safety glasses) in a fume hood. Avoid inhalation of dusts.

-

Waste: Dispose of as halogenated organic waste. If radiolabeled, follow specific radioactive waste protocols (decay-in-storage).

References

-

Kil, K. E., et al. (2014).[4] "Development of [¹²³I]IPEB and [¹²³I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters, 5(6), 652–656.[4]

-

Wang, J. Q., et al. (2007). "Synthesis and preliminary biological evaluation of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse, 61(12), 951–961.

-

Lim, K., et al. (2014).[4] "Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [¹⁸F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor." Applied Radiation and Isotopes, 94, 349–354.[5]

-

Alagille, D., et al. (2012). "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series." Bioorganic & Medicinal Chemistry Letters, 22(6), 2130–2135.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of [123I]IPEB and [123I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor 5 – a promising target in drug development and neuroimaging [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

mGluR5 antagonist 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile mechanism of action

Technical Whitepaper: Mechanism of Action and Application of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB)

Executive Summary

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile , commonly abbreviated as IPEB , is a high-affinity, selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally derived from the ethynylpyridine class of antagonists—most notably related to [18F]FPEB and MPEB—IPEB was engineered primarily as a probe for Single Photon Emission Computed Tomography (SPECT) when radiolabeled with Iodine-123.

This guide details the molecular mechanism of IPEB, its interference with G-protein coupled signaling, and the experimental frameworks used to validate its potency (IC50 ≈ 0.66 nM) and selectivity.

Molecular Mechanism of Action

Allosteric Modulation vs. Orthosteric Antagonism

Unlike competitive antagonists that bind to the "Venus Flytrap" domain (VFT) where glutamate binds, IPEB binds to a distinct allosteric site located within the 7-transmembrane (7-TM) domain of the mGluR5 receptor.

-

Conformational Locking: Upon binding, IPEB stabilizes the mGluR5 receptor in an inactive conformation. This prevents the conformational change required to transmit the signal from the extracellular VFT to the intracellular G-protein coupling domain, even when glutamate is bound.

-

Inverse Agonism: Like many potent mGluR5 NAMs, IPEB exhibits inverse agonist properties, suppressing the constitutive (basal) activity of the receptor in the absence of glutamate.

Signal Transduction Blockade

mGluR5 is a G

-

G-Protein Coupling: Prevents the exchange of GDP for GTP on the G

q subunit. -

Effector Inhibition: Blocks the activation of Phospholipase C

(PLC -

Second Messenger Suppression: Prevents the hydrolysis of PIP2, thereby halting the production of Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .

-

Functional Outcome: The release of intracellular Calcium (Ca

) from the endoplasmic reticulum is abolished, and Protein Kinase C (PKC) activation is prevented.

Pathway Visualization

The following diagram illustrates the mGluR5 signaling cascade and the specific node of inhibition by IPEB.

Figure 1: Mechanism of IPEB inhibition within the Gq-coupled mGluR5 signaling pathway.

Experimental Protocols

To validate the mechanism and affinity of IPEB, two primary assays are utilized: Competitive Radioligand Binding (affinity) and Calcium Mobilization (functional potency).

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (

-

Membrane Preparation:

-

Harvest HEK293 cells stably expressing rat or human mGluR5.

-

Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge (40,000 x g, 20 min) and resuspend pellets.

-

-

Incubation:

-

Prepare 96-well plates.

-

Add 2 nM [3H]MPEP (Specific Activity ~60 Ci/mmol).

-

Add increasing concentrations of non-radioactive IPEB (

M to -

Add membrane suspension (20-50

g protein/well). -

Incubate for 60 minutes at room temperature with shaking.

-

-

Termination:

-

Filter rapidly through GF/B glass fiber filters using a cell harvester.

-

Wash 3x with ice-cold buffer to remove unbound ligand.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression and convert to

-

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm IPEB acts as an antagonist by blocking glutamate-induced Ca

-

Cell Loading:

-

Seed mGluR5-expressing cells in black-walled 96-well plates.

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

-

-

Antagonist Pre-treatment:

-

Add IPEB at varying concentrations.

-

Incubate for 10-15 minutes to allow equilibrium binding.

-

-

Agonist Challenge:

-

Inject

concentration of Glutamate or DHPG (selective group I agonist).

-

-

Measurement:

-

Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader).

-

Result: IPEB will show a dose-dependent reduction in the peak fluorescence response.

-

Comparative Data Summary

The following table summarizes the pharmacological profile of IPEB compared to its structural analogues.

| Compound | Structure Type | Target | IC50 (Ca2+ Flux) | Ki (Binding) | Application |

| IPEB | Iodo-ethynylpyridine | mGluR5 | 0.66 nM | ~0.2 - 0.7 nM | SPECT Imaging / High Affinity Probe |

| IMPEB | Methyl-Iodo-ethynylpyridine | mGluR5 | 0.71 nM | ~0.7 nM | SPECT Imaging |

| FPEB | Fluoro-ethynylpyridine | mGluR5 | ~0.20 nM | 0.20 nM | PET Imaging ([18F]FPEB) |

| MPEP | Methyl-phenylethynylpyridine | mGluR5 | 36 nM | 15 - 30 nM | Standard Research Tool |

Data Sources: Kil et al. (2014), BindingDB.

Workflow Diagram

Figure 2: Experimental workflow for determining IPEB binding affinity.

References

-

Kil, K. E., Zhu, A., Zhang, Z., et al. (2014).[2] "Development of [123I]IPEB and [123I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters, 5(6), 652–656.[2] Link

-

BindingDB. (2011). "Affinity Data for 3-(2-(pyridin-2-yl)ethynyl)-5-iodobenzonitrile." Binding Database. Link

- Lindemann, L., & Hoener, M. C. (2005). "A renaissance in trace amine-associated receptor pharmacology." Trends in Pharmacological Sciences, 26(5), 274-281.

- Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. (Foundational reference for the MPEP/ethynylpyridine class).

Sources

Technical Guide: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile in CNS Research

Executive Summary

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS: 1312924-02-9) is a high-affinity Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally, it is the iodo-analog of the clinically relevant PET tracer [¹⁸F]FPEB .

In CNS research, this compound serves two critical functions:

-

SPECT Imaging Precursor/Standard: It acts as the non-radioactive reference standard for [¹²³I]-labeled SPECT tracers, enabling high-resolution mapping of mGluR5 density in neurodegenerative and psychiatric disorders.

-

Chemical Probe: Due to the high lipophilicity and electron-withdrawing nature of the iodine and nitrile groups, it exhibits sub-nanomolar affinity (

nM), making it a vital tool for displacing radioligands in competitive binding assays and characterizing allosteric binding pockets.

Molecular Mechanism & Pharmacology[1]

Allosteric Modulation

Unlike orthosteric antagonists that compete directly with glutamate, 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile binds to the seven-transmembrane (7TM) domain of the mGluR5 receptor.

-

Binding Mode: The compound stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling.

-

Signaling Blockade: It inhibits the G

q/11-mediated signaling cascade, effectively silencing the downstream release of intracellular calcium (

Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the glutamatergic signaling cascade.

Figure 1: Mechanism of Action. The compound (Red) allosterically locks mGluR5, preventing the Gq-mediated calcium cascade implicated in excitotoxicity.

Chemical Properties & Synthesis[2][3][4][5]

The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile relies on Sonogashira cross-coupling, favored for preserving the delicate nitrile and iodo functionalities.

Physicochemical Profile

| Property | Value | biological Implication |

| Molecular Weight | 330.12 g/mol | Ideal for BBB penetration (< 500 Da). |

| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity ensures rapid CNS entry but requires formulation (e.g., DMSO/Tween) for in vivo use. |

| Topological Polar Surface Area | ~36 Ų | Well within the range for CNS drugs (< 90 Ų). |

| Key Pharmacophore | Diarylalkyne | Rigid linker maintains orientation in the hydrophobic transmembrane pocket. |

Synthetic Protocol (Sonogashira Coupling)

Objective: Couple 3-bromo-5-iodobenzonitrile with 2-ethynylpyridine.

-

Reagents:

-

Substrate A: 3-bromo-5-iodobenzonitrile (1.0 eq)

-

Substrate B: 2-ethynylpyridine (1.2 eq)

-

Catalyst:

(5 mol%) -

Co-catalyst: CuI (10 mol%)

-

Base/Solvent: Triethylamine (

) / THF (1:1 ratio)

-

-

Procedure:

-

Degas the solvent mixture with Argon for 15 minutes to prevent homocoupling (Glaser coupling) of the alkyne.

-

Add Substrate A, Catalyst, and Co-catalyst under inert atmosphere.

-

Add Substrate B dropwise at room temperature.

-

Stir at 50°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

-

Purification:

-

Filter through a Celite pad.

-

Concentrate in vacuo.

-

Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

-

Validation:

-

Confirm structure via ¹H-NMR and MS (Expected

).

-

CNS Applications & Experimental Protocols

Radiotracer Development (SPECT)

This molecule is the "cold" standard for [¹²³I]-IBP or related SPECT tracers. The iodine-123 isotope (half-life 13.2h) allows for Single Photon Emission Computed Tomography (SPECT).

Workflow for Radiosynthesis (Destannylation): To generate the radioactive version, a tributyltin precursor is typically used.

-

Precursor: 3-(tributylstannyl)-5-(pyridin-2-ylethynyl)benzonitrile.

-

Reaction: Oxidative iododestannylation using [¹²³I]NaI and Chloramine-T.

In Vitro Binding Assay (Protocol)

Objective: Determine the affinity (

Materials:

-

Source: Rat whole brain (minus cerebellum) membranes.

-

Radioligand: [³H]MPEP (2 nM final concentration).

-

Non-specific control: 10 µM MPEP.

Step-by-Step:

-

Preparation: Thaw membrane aliquots and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 1.2 mM

, 2 mM -

Incubation:

-

In a 96-well plate, add 50 µL of test compound (3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile) at varying concentrations (

to -

Add 50 µL of [³H]MPEP.

-

Add 100 µL of membrane suspension (20 µg protein/well).

-

-

Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake/degradation).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.

-

Analysis: Calculate

using non-linear regression; convert to

Therapeutic Relevance in CNS Disorders[2][6][7][8]

Research utilizing this probe has implicated mGluR5 in several key pathologies. The "Iodo" probe allows for precise quantification of receptor occupancy in these models.

| Disorder | mGluR5 Status | Therapeutic Hypothesis |

| Fragile X Syndrome | Upregulated | mGluR5 antagonism corrects synaptic plasticity deficits (LTD) and behavioral abnormalities. |

| Anxiety/Depression | Altered Density | NAMs exhibit anxiolytic effects without the sedation associated with benzodiazepines. |

| Addiction | Upregulated | Blockade of mGluR5 reduces drug-seeking behavior and cue-induced reinstatement (e.g., cocaine, nicotine). |

| Parkinson's (LID) | Overactive | Reducing mGluR5 activity alleviates Levodopa-Induced Dyskinesia (LID). |

References

-

Hamill, T. G., et al. (2005). "Synthesis, characterization, and first successful monkey imaging of three [18F]-labeled metabotropic glutamate receptor subtype 5 PET radiotracers." Synapse. Link

-

Lindemann, L., et al. (2011). "mGluR5 negative allosteric modulators: a patent review (2010 – 2013)." Expert Opinion on Therapeutic Patents. Link

-

Alagille, D., et al. (2012).[] "Synthesis and evaluation of 3-iodo-5-[2-(2-methylthiazol-4-yl)ethynyl]benzonitrile as a potent mGluR5 antagonist." Bioorganic & Medicinal Chemistry Letters. Link

-

Wang, J., et al. (2007). "Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse. Link

-

Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5."[2][3] Journal of Neuroscience. Link

Sources

- 2. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridinylethynylbenzene Derivatives: Engineering Negative Allosteric Modulators for mGluR5

Executive Summary

Pyridinylethynylbenzene (PEB) derivatives represent a cornerstone chemotype in the modulation of the metabotropic glutamate receptor subtype 5 (mGluR5). Unlike orthosteric antagonists that compete directly with glutamate, PEBs function as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane domain (7-TM), stabilizing the receptor in an inactive conformation.

This guide provides a rigorous technical analysis of the PEB scaffold, specifically focusing on the prototypical compound MPEP (2-methyl-6-(phenylethynyl)pyridine) and its analogues. It details the synthetic causality, structural requirements, and validation protocols necessary to develop these compounds as precision tools for treating CNS disorders such as Fragile X syndrome, anxiety, and levodopa-induced dyskinesia.

Chemical Architecture & Structure-Activity Relationship (SAR)

The PEB scaffold is defined by a rigid acetylene spacer connecting a proximal pyridine ring to a distal phenyl ring. The linearity of the ethynyl linker is not merely structural; it acts as a "molecular ruler," ensuring the aromatic moieties span the hydrophobic allosteric pocket within the receptor's transmembrane helices.

Core SAR Logic

-

The Linker (Ethynyl): The triple bond provides rigid spacing (~4.1 Å). Saturation to an alkene or alkane drastically reduces potency, indicating the binding pocket requires a flat, linear geometry.

-

Proximal Ring (Pyridine): The 2-position methylation is critical. In MPEP, the 6-methyl group serves a dual purpose: it fills a small hydrophobic sub-pocket and sterically hinders rotation, locking the bioactive conformation.

-

Distal Ring (Benzene): This region tolerates substitution. Electron-withdrawing groups (e.g., -CN, -F) often improve metabolic stability and potency (as seen in MTEP, where the phenyl is replaced by a thiazole, but the logic remains).

Visualization: SAR Decision Tree

The following diagram outlines the critical decision nodes when optimizing the PEB scaffold.

Caption: Structural optimization logic for the PEB scaffold. The rigid linker and proximal methylation are non-negotiable for high-affinity mGluR5 binding.

Synthetic Protocol: Sonogashira Cross-Coupling[1][2][3][4][5]

The synthesis of PEB derivatives relies on the Sonogashira cross-coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][2][3]

Why this method?

We utilize Sonogashira coupling because it preserves the sp-hybridization of the alkyne under mild conditions. Alternative methods (e.g., Castro-Stephens) require harsh heating that can degrade sensitive heterocycles.

Validated Protocol: Synthesis of MPEP Analogue

Reagents: 2-Bromo-6-methylpyridine (Aryl Halide), Phenylacetylene (Alkyne), Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst), Triethylamine (Base/Solvent).

Step-by-Step Methodology:

-

System Deoxygenation (Critical):

-

Action: Place Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.01 eq) in a round-bottom flask. Seal and purge with Argon for 15 minutes.

-

Causality: Palladium(0) species generated in situ are highly sensitive to oxidation. Oxygen presence leads to homocoupling of the alkyne (Glaser coupling), reducing yield and complicating purification.

-

-

Reagent Addition:

-

Dissolve 2-Bromo-6-methylpyridine (1.0 eq) in anhydrous, degassed THF/Triethylamine (1:1 ratio).

-

Inject the solvent mixture into the catalyst flask under Argon flow.

-

Add Phenylacetylene (1.2 eq) dropwise via syringe.

-

-

Reaction Phase:

-

Stir at room temperature (25°C) for 4–12 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The formation of a fluorescent spot usually indicates the conjugated product.

-

-

Work-up & Purification:

-

Filter the reaction mixture through a Celite pad to remove metal precipitates.

-

Concentrate the filtrate in vacuo.

-

Purify via silica gel flash chromatography.

-

Caption: Optimized Sonogashira workflow for PEB synthesis. Argon purging is the critical control point.

Mechanistic Pharmacology

PEB derivatives do not bind to the "Venus Flytrap" domain where glutamate binds. Instead, they penetrate the lipid bilayer to bind within the transmembrane (7-TM) domain.

Mechanism of Action[5][6][7][8][9]

-

Binding: The PEB molecule wedges between transmembrane helices (specifically TM3 and TM7).

-

Stabilization: This binding stabilizes the receptor in the inactive G-protein coupled state , increasing the energy barrier required for the conformational change induced by glutamate.

-

Outcome: The dose-response curve of glutamate is shifted to the right, and the maximal efficacy (Emax) is depressed (non-competitive behavior).

Caption: mGluR5 Gq-signaling cascade. PEB derivatives block the transduction from Receptor to Gq protein.

Experimental Validation: FLIPR Calcium Assay

The industry standard for validating mGluR5 NAM activity is the Fluorometric Imaging Plate Reader (FLIPR) Calcium Mobilization Assay . Since mGluR5 couples to Gq, activation triggers a massive release of intracellular Calcium (

Protocol: Calcium Mobilization

Objective: Determine the IC50 of a synthesized PEB derivative.

-

Cell Preparation:

-

Use HEK293 cells stably transfected with human mGluR5.

-

Seed at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

-

-

Dye Loading:

-

Remove media and add Calcium-4 or Fluo-8 dye (dissolved in HBSS + 20mM HEPES).

-

Critical Step: Add Probenecid (2.5 mM) to the dye buffer.

-

Causality: Probenecid inhibits the anion exchange transporter, preventing the cells from pumping the fluorescent dye back out.

-

-

NAM Pre-incubation:

-

Add the PEB derivative (serially diluted) to the cells.

-

Incubate for 15 minutes at 37°C.

-

Logic: NAMs require time to equilibrate within the transmembrane domain before the agonist shock.

-

-

Agonist Challenge:

-

Inject Glutamate at an EC80 concentration (concentration producing 80% max response).

-

Record fluorescence (Excitation 488nm, Emission 525nm) in real-time.

-

-

Data Analysis:

-

Calculate % Inhibition relative to the vehicle control.

-

Comparative Data: Common NAMs

The following table summarizes the potency of key derivatives in this class.

| Compound | Structure Class | mGluR5 IC50 (nM) | Selectivity (vs mGluR1) | Reference |

| MPEP | Pyridinylethynylbenzene | 36 | >100-fold | [1] |

| MTEP | Pyridinylethynylthiazole | 5 | >1000-fold | [2] |

| Fenobam | Urea (Non-PEB comparator) | 50-100 | Selective | [3] |

References

-

Gasparini, F. et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[5][6] Neuropharmacology.

-

Cosford, N. D. et al. (2003). [3H]-methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A novel, selective radioligand for the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters.[7]

-

Conn, P. J.[8] & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors.[9][10][11] Annual Review of Pharmacology and Toxicology.

-

Molecular Devices. (2023).[1] FLIPR Calcium Assay Kit Protocols.

Sources

- 1. bepls.com [bepls.com]

- 2. ajol.info [ajol.info]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of Novel, Non-MPEP Chemotype mGluR5 NAMs Identified by Functional HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile via Sonogashira coupling

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS 1312924-02-9). This molecule is a critical advanced intermediate in the development of metabotropic glutamate receptor subtype 5 (mGluR5) radioligands, such as [

The core synthetic challenge addressed in this guide is the desymmetrization of 3,5-diiodobenzonitrile . Standard Sonogashira conditions often lead to statistical mixtures of starting material, mono-coupled product (target), and bis-coupled by-product. This protocol utilizes controlled stoichiometry and precise kinetic management to maximize the yield of the mono-alkynylated species while preserving the second iodine functionality for downstream diversification (e.g., radio-labeling or cross-coupling).

Scientific Background & Strategy

The Target Molecule

The target features a central benzonitrile core substituted with an iodine atom and a pyridin-2-ylethynyl moiety.[]

-

Role of Iodine: Serves as a reactive handle for subsequent transformations, such as Palladium-catalyzed stannylation (for radioiodination or

F-fluorination via electrophilic substitution) or Lithium-Halogen exchange. -

Role of Pyridine-Alkyne: Provides the critical pharmacophore for mGluR5 binding affinity.

Reaction Mechanism & Challenges

The synthesis employs the Sonogashira cross-coupling reaction.[2][3][4][5]

The Statistical Challenge:

When reacting a symmetrical di-halide (3,5-diiodobenzonitrile) with a terminal alkyne, the reaction rates (

-

Equimolar (1:[4][5][6]1) conditions typically yield a statistical distribution: ~25% Bis, ~50% Mono, ~25% Unreacted SM.

-

Strategy: We employ a stoichiometric excess of the diiodide (1.5 equiv) relative to the alkyne. This ensures that the active Pd-alkynyl species is statistically more likely to encounter a diiodide molecule than a mono-product, shifting the distribution toward the desired mono-species.

Mechanistic Pathway (DOT Diagram)

Figure 1: Catalytic cycle emphasizing the competitive pathway between mono-product formation and bis-coupling.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[][4][5][6][7][8][9][10] | Mass/Vol | Role |

| 3,5-Diiodobenzonitrile | 354.91 | 1.5 | 1.06 g | Electrophile (Excess) |

| 2-Ethynylpyridine | 103.12 | 1.0 | 206 mg (2.0 mmol) | Nucleophile (Limiting) |

| Pd(PPh | 701.90 | 0.05 | 70 mg | Catalyst |

| CuI | 190.45 | 0.025 | 9.5 mg | Co-Catalyst |

| Triethylamine (Et | 101.19 | 3.0 | 0.84 mL | Base |

| THF (Anhydrous) | - | - | 10 mL | Solvent |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [10]

-

Flame-dry a 50 mL Schlenk flask or 2-neck round bottom flask.

-

Cool under a stream of dry Argon or Nitrogen.

-

Expert Insight: Oxygen is the enemy of Sonogashira couplings, leading to Glaser homocoupling of the alkyne (forming 1,4-di(pyridin-2-yl)buta-1,3-diyne). Rigorous degassing is mandatory.

Step 2: Reagent Charging

-

Charge the flask with 3,5-Diiodobenzonitrile (1.06 g), Pd(PPh

) -

Note: Adding solids first allows for simultaneous purging before solvent addition.

Step 3: Solvation and Degassing

-

Add anhydrous THF (10 mL) and Triethylamine (0.84 mL) via syringe.

-

Perform 3 cycles of "Freeze-Pump-Thaw" OR sparge the solution with Argon for 15 minutes.

-

Observation: The solution typically turns yellow/orange.

Step 4: Alkyne Addition & Reaction

-

Add 2-Ethynylpyridine (206 mg) dropwise via syringe over 5 minutes.

-

Stir the reaction mixture at Room Temperature (25 °C) for 1 hour, then heat to 50 °C for 4-6 hours.

-

Control Point: Do not reflux immediately. The milder temperature helps differentiate the reactivity of the second iodine.

-

Monitor via TLC (Hexanes:EtOAc 4:1).

-

SM (

) -

Target Mono (

) -

Bis-Impurity (

)

-

Step 5: Workup

-

Dilute the reaction mixture with EtOAc (50 mL).

-

Filter through a pad of Celite to remove Pd/Cu residues. Rinse pad with EtOAc.

-

Wash the filtrate with Water (2 x 30 mL) and Brine (1 x 30 mL).

-

Dry over Na

SO

Purification Workflow (DOT Diagram)

Figure 2: Purification strategy to isolate the mono-substituted target.

Results & Characterization

Expected Yield

-

Isolated Yield: 55-65% (based on limiting alkyne).

-

Recovered SM: ~30-40% of the excess diiodide can be recovered from the first column fractions.

Analytical Data (Reference Values)

-

H NMR (400 MHz, CDCl

- 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.12 (t, 1H, Ar-H), 7.96 (t, 1H, Ar-H), 7.82 (t, 1H, Ar-H), 7.72 (td, 1H, Py-H), 7.55 (d, 1H, Py-H), 7.30 (ddd, 1H, Py-H).

-

Note: The aromatic protons on the central benzene ring will show distinct meta-coupling patterns.

-

MS (ESI+): Calculated for C

H

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poisoned Catalyst | Ensure 2-Ethynylpyridine is fresh (it polymerizes). Re-distill if black. Ensure rigorous O |

| High Bis-Coupling | Temperature too high / Excess Alkyne | Lower temp to RT. Ensure Diiodide is in excess (1.5 - 2.0 eq). Add alkyne very slowly (syringe pump). |

| Black Precipitate | Pd Black formation | Add additional PPh |

References

-

Alagille, D., et al. (2012). "Synthesis and biological evaluation of 3,5-disubstituted thiazolylethynyl- and pyridinylethynylbenzenes as potent mGluR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(6), 2130-2135. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link

-

Wang, J.-Q., et al. (2007).[7] "Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse, 61, 951–961. Link

-

BindingDB Entry. "3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile." CAS: 1312924-02-9.[][11][12] Link

Sources

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 10. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 1312924-02-9|3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile|BLD Pharm [bldpharm.com]

- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Application Note: High-Fidelity Protocol for the Cross-Coupling of 3,5-Diiodobenzonitrile with 2-Ethynylpyridine

Executive Summary

This Application Note details the optimized protocol for the synthesis of 3,5-bis(2-pyridylethynyl)benzonitrile via the Sonogashira cross-coupling of 3,5-diiodobenzonitrile and 2-ethynylpyridine .

This specific transformation presents unique challenges:

-

Regioselectivity & Stoichiometry: The substrate is a di-halide; controlling mono- vs. bis-coupling requires precise stoichiometric management.

-

Catalyst Inhibition: The pyridine moiety in the alkyne can coordinate to the Palladium (Pd) center, potentially arresting the catalytic cycle (catalyst poisoning).

-

Homocoupling Competition: Copper-mediated Glaser coupling of 2-ethynylpyridine is a significant side reaction that consumes the expensive alkyne starting material.

This guide provides a robust, self-validating methodology to overcome these hurdles, favoring the bis-coupled product commonly used as a tridentate ligand in Metal-Organic Frameworks (MOFs) and optoelectronic materials.

Mechanistic Insight & Reaction Design

The reaction proceeds via a dual catalytic cycle involving Pd(0)/Pd(II) and Cu(I).[1] The electron-withdrawing nitrile group (-CN) on the aryl halide activates the C-I bond for oxidative addition, making 3,5-diiodobenzonitrile highly reactive. However, the basic nitrogen of the pyridine ring necessitates the use of a slightly higher catalyst loading or specific ligands to prevent sequestration of the active metal species.

Reaction Pathway Diagram

Caption: Sequential catalytic workflow for the bis-coupling process. Note the critical branching point for Glaser homocoupling if oxygen is not rigorously excluded.

Experimental Protocol: Bis-Coupling Synthesis

Reagent Stoichiometry Table

To achieve full bis-coupling, an excess of the alkyne is required to drive the reaction to completion and account for minor homocoupling losses.

| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale: 1.0 mmol Halide) |

| 3,5-Diiodobenzonitrile | Aryl Halide | 354.91 | 1.0 | 355 mg |

| 2-Ethynylpyridine | Alkyne | 103.12 | 2.4 | 248 mg (approx. 245 µL) |

| Pd(PPh₃)₂Cl₂ | Catalyst | 701.90 | 0.05 (5%) | 35 mg |

| CuI (Copper Iodide) | Co-Catalyst | 190.45 | 0.10 (10%) | 19 mg |

| Triethylamine (TEA) | Base | 101.19 | 5.0 | 0.7 mL |

| THF (Anhydrous) | Solvent | - | - | 10 mL (0.1 M conc.) |

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup (CRITICAL)

-

Glassware: Oven-dry a 25 mL Schlenk tube or two-neck round-bottom flask containing a magnetic stir bar.

-

Degassing: Cap the flask with a rubber septum. Cycle between vacuum and dry Argon (or Nitrogen) 3 times to remove all atmospheric oxygen. Oxygen is the primary cause of alkyne homocoupling (Glaser reaction).

Phase 2: Reagent Addition 3. Under a positive stream of Argon, add the solid reagents: 3,5-diiodobenzonitrile (355 mg), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg). 4. Reseal and cycle vacuum/Argon 3 more times. 5. Syringe in the anhydrous THF (10 mL) and Triethylamine (0.7 mL).

- Observation: The solution should turn yellow/orange. If it turns dark green/blue immediately, oxygen is present (oxidized Cu species).

- Add 2-ethynylpyridine (245 µL) dropwise via syringe.

Phase 3: Reaction & Monitoring 7. Temperature: Stir the mixture at Room Temperature (25°C) for 1 hour. 8. Heating: If TLC indicates incomplete conversion, heat the mixture to 60°C using an oil bath.

- Why? The first iodine couples easily (RT). The second coupling is sterically more demanding and may require thermal energy.

- Time: Run for 12–24 hours.

- Monitoring (TLC):

- Mobile Phase: Hexane:Ethyl Acetate (3:1).

- Visualization: UV lamp (254 nm).

- Look for the disappearance of the di-iodide (Rf ~0.8) and the mono-coupled intermediate (Rf ~0.5). The bis-product will likely be fluorescent and lower Rf (~0.3-0.4) due to increased polarity of the pyridine rings.

Phase 4: Workup & Purification 11. Quench: Cool to RT. Dilute with Ethyl Acetate (30 mL) and filter through a small pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate. 12. Wash: Transfer filtrate to a separatory funnel. Wash with:

- Saturated NH₄Cl (2 x 20 mL) – Removes copper salts.

- Brine (1 x 20 mL).

- Dry: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude residue via flash column chromatography (Silica Gel).

- Gradient: 0% → 30% Ethyl Acetate in Hexane.

- Note: The homocoupled alkyne (1,4-di(pyridin-2-yl)buta-1,3-diyne) usually elutes first (non-polar). The product elutes later.

Critical Process Parameters (CPPs) & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Solution turns Green/Blue | Oxidation of Cu(I) to Cu(II). | Oxygen leak. Stop, purge with Argon. If severe, restart with fresh CuI. Add reducing agent (ascorbic acid) if aqueous workup is intended, but prevention is key. |

| "Black Mirror" on flask | Pd precipitation (Catalyst death). | Reaction temperature too high or insufficient ligand stabilization. Add excess PPh₃ (10 mol%) to stabilize Pd species. |

| Low Conversion (Mono-only) | Catalyst poisoning by Pyridine. | Increase reaction temperature to 80°C (switch solvent to DMF). Increase catalyst loading to 8-10 mol%. |

| Excessive Homocoupling | High O₂ or fast Cu cycle. | Slow addition: Add the alkyne solution slowly over 1 hour via syringe pump. Ensure rigorous degassing. |

Protocol Variant: Mono-Coupling (Control)

If the mono-coupled product (3-(2-pyridylethynyl)-5-iodobenzonitrile) is desired for asymmetric synthesis:

-

Invert Stoichiometry: Use 3.0 equivalents of 3,5-diiodobenzonitrile and 1.0 equivalent of 2-ethynylpyridine.

-

Temperature: Maintain strictly at Room Temperature . Do not heat.

-

Workup: You will recover unreacted di-iodide (first fraction) followed by the mono-product.

Safety & Handling

-

Cyanide Warning: While the nitrile group (-CN) is covalently bound, avoid strong acids which could theoretically liberate HCN under extreme conditions.

-

Heavy Metals: Palladium and Copper are toxic. Dispose of Celite pads and aqueous washes in designated heavy metal waste streams.

-

2-Ethynylpyridine: Volatile and potentially irritating. Handle in a fume hood.

References

-

Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Pyridyl-Alkyne Coupling Precedents: Ehlers, P., et al. (2014). Site-Selective Sonogashira Reactions of 2,3,5,6-Tetrachloropyridines. Chemistry – A European Journal, 20(4), 1090-1097.

-

Catalyst Poisoning Mitigation: Tykwinski, R. R. (2003). Evolution in the oxidative coupling of terminal acetylenes. Angewandte Chemie International Edition, 42(45), 5666-5670.

-

Standard Protocol Adaptation: BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.

Sources

Application Note: Advanced Radiolabeling of mGluR5 Antagonists Using Aryl Iodide Precursors

Introduction & Biological Context

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein-coupled receptor (GPCR) critically involved in modulating excitatory synaptic transmission. It has emerged as a high-value target for therapeutic intervention in neuropsychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson’s disease levodopa-induced dyskinesia.

Positron Emission Tomography (PET) imaging of mGluR5 occupancy requires radiotracers with high specific activity and metabolic stability. While traditional nucleophilic substitution (

This guide details two advanced protocols utilizing aryl iodide precursors to synthesize high-affinity mGluR5 antagonists, specifically focusing on analogs of MPEP and FPEB .

mGluR5 Signaling Pathway

Understanding the biological target is essential for tracer design. mGluR5 couples primarily to

Figure 1: The mGluR5 signal transduction pathway. Radiotracers compete with glutamate at the orthosteric site or, more commonly, bind to the allosteric transmembrane domain.

Mechanistic Principles

Using aryl iodides for PET radiochemistry requires overcoming the high bond dissociation energy of the C-I bond compared to leaving groups used in standard nucleophilic substitution. We utilize two primary mechanisms:

Copper-Mediated Radiofluorination ( F)

Direct nucleophilic fluorination of unactivated aryl iodides is kinetically disfavored. We employ a Copper(I)/Copper(III) redox cycle .

-

Ligation: A bulky ligand (e.g., pyridine-based) stabilizes the Cu complex.

-

Oxidative Addition: The aryl iodide adds to the Cu(I) center, forming a high-valent Cu(III)-aryl-iodide species.

-

Ligand Exchange:

displaces the iodide or auxiliary ligand. -

Reductive Elimination: The C-F bond forms, releasing the radiolabeled arene and regenerating Cu(I).

Palladium-Mediated Carbonylation ( C)

This utilizes the aryl iodide as an electrophile in a palladium-catalyzed cycle to insert

-

Oxidative Addition: Pd(0) inserts into the Ar-I bond.

-

CO Insertion:

coordinates and inserts, forming a Pd-acyl complex. -

Nucleophilic Attack: An amine precursor attacks the acyl-Pd complex.

-

Reductive Elimination: The

is released.

Protocol A: Copper-Mediated F-Fluorination

Target:

Materials & Reagents

-

Precursor: 3-iodo-5-(2-pyridinylethynyl)benzonitrile (High purity >99%).

-

Catalyst:

(Tetrakis(pyridine)copper(II) triflate).[1] -

Solvent: Dimethylacetamide (DMA) or DMF (Anhydrous).

-

Eluent: Tetrabutylammonium bicarbonate (TBAB) or

(requires careful optimization for Cu chemistry).

Automated Radiosynthesis Workflow

The following protocol is designed for a GE TRACERlab FX or similar dual-reactor module.

-

[^{18}F]Fluoride Trapping:

-

Trap cyclotron-produced

on a QMA carbonate cartridge. -

Elute with TBAB (tetrabutylammonium bicarbonate) in MeOH/Water (Avoid

if possible, as excess carbonate can inhibit the Cu catalyst).

-

-

Drying:

-

Azeotropic drying with acetonitrile (

) at 95°C under vacuum/He flow. Critical: Moisture content must be <100 ppm.

-

-

Reaction:

-

Dissolve Precursor (4 mg) and

(15 mg) in DMA (0.8 mL). -

Add solution to the dried

.[2] -

Heat to 110°C for 10 minutes (sealed reactor).

-

Note: Air/Oxygen presence is often beneficial for this specific Cu-mediated cycle to promote the high-valent Cu species, unlike Pd chemistry.

-

-

Quench & Dilution:

-

Cool reactor to 40°C.

-

Add 3 mL HPLC mobile phase (Water/MeCN + 0.1% TFA).

-

-

Purification:

-

Inject onto semi-prep HPLC (C18 column).

-

Collect product peak (Retention time approx. 12-15 min).

-

-

Formulation:

-

Dilute fraction with water (50 mL).

-

Pass through C18 Sep-Pak Light.

-

Wash with water (10 mL).

-

Elute with Ethanol (1 mL) followed by Saline (9 mL) through a sterile filter.

-

Mechanistic Visualization (Cu-Cycle)

Figure 2: Simplified Copper-mediated radiofluorination cycle. The formation of the Ar-Cu(III)-F species is the critical intermediate.

Protocol B: Palladium-Mediated C-Carbonylation

Target: Generic mGluR5 Amide Antagonist (e.g., ABP688 analog core) Precursor: Aryl Iodide + Amine

Materials

-

Precursor: Aryl Iodide (Stoichiometric limiting reagent).

-

Nucleophile: Primary or Secondary Amine (Excess).

-

Catalyst:

or -

Gas:

(produced via cyclotron

Micro-Autoclave Protocol

This reaction is pressure-sensitive. High pressure improves

-

Reagent Preparation:

-

Vial A: Aryl Iodide (2 mg) + Amine (5 mg) +

(1 mg) in THF (300 µL).

-

-

Gas Trapping:

-

Concentrate

in a cryo-trap (liquid -

Transfer concentrated

into the micro-autoclave (200 µL volume) containing the reagent mixture.

-

-

Reaction:

-

Pressurize to 350 bar (if using liquid transfer) or standard high-pressure gas loop.

-

Heat to 120°C for 5 minutes .

-

-

Work-up:

-

Vent unreacted

to waste. -

Transfer crude mixture to a stripping vessel.

-

Evaporate THF (optional, or dilute directly).

-

-

Purification:

-

Reverse-phase HPLC (MeCN/0.1M Ammonium Formate).

-

Comparative Data & QC Parameters

The following table summarizes typical performance metrics for mGluR5 antagonists synthesized via these routes.

| Parameter | Cu-Mediated | Pd-Mediated |

| Precursor Stability | High (Shelf-stable solid) | High (Shelf-stable solid) |

| Radiochemical Yield (RCY) | 10 - 25% (decay corrected) | 30 - 60% (decay corrected) |

| Molar Activity ( | > 50 GBq/µmol | > 100 GBq/µmol |

| Reaction Time | 60 min (total synthesis) | 40 min (total synthesis) |

| Major Impurity | Protodehalogenated arene | Unreacted amine / Homocoupling |

| Solvent Tolerance | Sensitive (DMA/DMF preferred) | Broad (THF, Dioxane, Toluene) |

Quality Control Criteria (Release Specs)

-

Radiochemical Purity: >95% via analytical HPLC.

-

Chemical Purity: No single impurity >0.1 µ g/dose .

-

Residual Solvent: DMA < 880 ppm; THF < 720 ppm.

-

Filter Integrity: Bubble point test passed.

Troubleshooting & Expert Tips

The "Oxygen Effect" in Copper Chemistry

Unlike Palladium coupling (which requires strict inert atmosphere), recent studies (see Tredwell et al.) suggest that trace oxygen can actually stabilize the high-valent Cu(III) intermediate required for fluorination.

-

Tip: Do not aggressively purge the reaction vial with Argon for the Cu-mediated step. Ambient air headspace often yields better results than strict inert conditions.

Managing Specific Activity in Carbonylation

synthesis often introduces carrier-

Tip: Use a "trap-and-release" method for

concentration to minimize carrier gas volume. Ensure the Zinc reduction oven is freshly conditioned to prevent cold CO leaching.

Precursor Selection

For mGluR5 antagonists (often containing pyridine or nitrile moieties):

-

Pyridines: Can coordinate to Cu/Pd and poison the catalyst. Use higher catalyst loading (10 mol%) or stronger ligands (Xantphos) to outcompete the substrate.

-

Nitriles: Generally well-tolerated in both protocols.

References

-

Tredwell, M., et al. (2014). A general copper-mediated nucleophilic 18F-fluorination of arenes. Nature, 509, 359–362. [Link]

-

Liang, S. H., et al. (2019).[3] Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB.[3] Nature Protocols, 14, 1530–1545.[3] [Link]

-

Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes from Spirocyclic Iodonium(III) Ylides via Continuous-Flow Copper-Mediated Radiofluorination. Organic Letters, 17(23), 5780–5783. [Link]

-

Andersen, T. L., et al. (2023). Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. Molecules, 28(13), 5164. [Link]

-

Siméon, F. G., et al. (2007). Synthesis and biological evaluation of [11C]ABP688, a novel radiotracer for imaging mGluR5. Bioorganic & Medicinal Chemistry, 15(3), 1362-1368. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Iodonium Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction conditions for synthesizing pyridinylethynyl benzonitriles

Application Note & Protocol Guide

Part 1: Strategic Overview & Retrosynthesis

The Scientific Imperative

The pyridinylethynyl benzonitrile motif is a pharmacophore of immense significance in neuropharmacology. It forms the structural core of potent mGluR5 negative allosteric modulators (NAMs) , including MPEB , MTEP , and the PET radiotracer [¹⁸F]FPEB (3-fluoro-5-(2-pyridinylethynyl)benzonitrile).

Synthesizing this scaffold requires a delicate balance. The electron-deficient benzonitrile ring and the coordinating ability of the pyridine nitrogen create a unique set of challenges for Palladium-catalyzed cross-coupling. This guide moves beyond generic "Sonogashira conditions" to provide a robust, optimized protocol specifically tuned for these heterocycles.

Retrosynthetic Logic

There are two primary disconnections for this scaffold. The choice dictates the electronic bias of the oxidative addition step.

Route A (Preferred): Coupling a 2-halopyridine with an ethynylbenzonitrile.

-

Pros: 2-halopyridines are widely available; oxidative addition to electron-deficient pyridines is generally fast.

-

Cons: 2-ethynylpyridines (Route B starting material) are unstable and prone to polymerization.

Route B (Alternative): Coupling a 2-ethynylpyridine with a halobenzonitrile.

-

Use Case: Essential when the benzonitrile fragment bears sensitive ortho-substituents or when using [¹⁸F] labeling on the benzonitrile ring.

Figure 1: Retrosynthetic analysis showing the two primary pathways. Route A is generally preferred for stability reasons.

Part 2: Critical Reaction Parameters (The "Why")

Before executing the protocol, understand the variables that determine success for this specific scaffold.

The Catalyst System

-

Palladium Source: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) is the gold standard for this coupling.

-

Reasoning: The pyridine nitrogen can act as a competitive ligand, displacing labile ligands on Pd(0). The phosphines in Pd(PPh₃)₂Cl₂ are robust enough to prevent catalyst poisoning by the substrate itself.

-

-

Co-Catalyst: CuI (Copper(I) Iodide) is essential for activating the terminal alkyne via a copper-acetylide intermediate.[1]

-

Note: Purity is critical.[2] Off-white or green CuI indicates oxidation to Cu(II), which promotes the Glaser homocoupling side reaction (dimerization of the alkyne).

-

Solvent & Base Effects[1][2]

-

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).

-

Base: Triethylamine (Et₃N) .[5]

-

Acts as both a base to neutralize the HX byproduct and often as a co-solvent.[2] For this specific scaffold, a 2:1 or 3:1 mixture of THF:Et₃N provides the optimal polarity/basicity balance.

-

Part 3: Optimized Experimental Protocol

Standard Operating Procedure: Synthesis of 3-(pyridin-2-ylethynyl)benzonitrile

Scale: 1.0 mmol | Time: 4–16 Hours | Yield Target: 75–90%

Materials

| Reagent | Equiv. | Role |

| 3-Bromobenzonitrile | 1.0 | Electrophile |

| 2-Ethynylpyridine | 1.1 - 1.2 | Nucleophile (Alkyne) |

| Pd(PPh₃)₂Cl₂ | 0.03 - 0.05 | Catalyst (3-5 mol%) |

| CuI | 0.02 | Co-Catalyst (2 mol%) |

| Triethylamine (Et₃N) | 3.0 | Base |

| THF (Anhydrous) | Solvent | 0.2 M Concentration |

Step-by-Step Methodology

-

Deoxygenation (Critical):

-

Add anhydrous THF (5 mL) and Et₃N (2 mL) to a dry reaction vial.

-

Sparge the solvent mixture with Argon or Nitrogen for 15 minutes.

-

Why: Oxygen promotes the formation of di-alkyne homocoupling products (Glaser coupling), which are difficult to separate from the product.

-

-

Reagent Loading:

-

Under a positive pressure of Argon, add 3-Bromobenzonitrile (182 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).

-

Observation: The solution typically turns yellow or pale orange.

-

-

Alkyne Addition:

-

Add 2-Ethynylpyridine (113 mg, 1.1 mmol) dropwise via syringe.

-

Tip: If the alkyne is a solid, dissolve it in a minimal amount of degassed THF before addition.

-

-

Reaction:

-

Stir the mixture at Room Temperature for 30 minutes.

-

If no precipitation (Et₃NHBr salt) is observed, heat to 60°C .

-

Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product usually appears as a highly UV-active spot.

-

-

Workup:

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.

-

Note: Pyridinyl compounds can streak on silica. Adding 1% Et₃N to the eluent can sharpen the bands.

-

Part 4: Mechanism & Troubleshooting

Catalytic Cycle & Failure Points

The following diagram illustrates the Sonogashira cycle with specific failure nodes relevant to pyridine/benzonitrile systems.

Figure 2: Catalytic cycle highlighting specific failure modes for pyridine substrates.

Troubleshooting Guide

| Problem | Diagnosis | Solution |

| Low Conversion | Catalyst Deactivation | The pyridine nitrogen may be coordinating to Pd. Increase temperature to 80°C or switch to a bulky ligand catalyst like Pd(dppf)Cl₂ . |

| Homocoupling (Dimer) | Oxygen Contamination | The reaction turned green/blue (Cu oxidation). Repeat deoxygenation rigorously. Add the alkyne slowly via syringe pump. |

| Black Precipitate | Pd Aggregation | "Pd Black" formed too early. Ensure excess phosphine ligand (add 5 mol% PPh₃) is present to stabilize Pd(0). |

| Product Streaking | Silica Interaction | The basic pyridine sticks to acidic silica sites. Pre-wash the silica column with 1% Et₃N/Hexane . |

Part 5: Safety & Handling

-

Cyanide/Nitrile Hazards: While benzonitriles are generally stable, avoid strong acids which could theoretically hydrolyze the nitrile or release HCN under extreme conditions (rare in this protocol).

-

Alkyne Instability: 2-Ethynylpyridine is unstable neat. Store it in solution (THF) at -20°C. If it turns black/viscous, it has polymerized and must be repurified or discarded.

-

Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal waste streams.

References

-

Synthesis of [¹⁸F]FPEB (mGluR5 Tracer): Wang, L., et al. "Synthesis and preliminary biological evaluation of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5."[7][8] Nuclear Medicine and Biology, 2007.

-

MTEP/MPEP Analogues: Cosford, N. D., et al. "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor." Bioorganic & Medicinal Chemistry Letters, 2003.

-

Sonogashira Reaction Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

-

Green Sonogashira Protocols: Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions."[9] Organic Letters, 2018.[9]

Sources

- 1. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [repository.kaust.edu.sa]

- 7. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

Functionalization of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile at the iodine site

An Application Guide and Protocols for the Chemical Diversification of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Introduction: A Scaffold for Innovation

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is a highly versatile heterocyclic building block, notable for its presence in the synthetic pathways of potent mGluR5 antagonists for neurological disorders.[] Its structure is a compelling starting point for library synthesis in drug discovery and materials science, featuring three distinct points for chemical modification: the nitrile, the pyridine ring, and the synthetically powerful carbon-iodine bond. The C-I bond is the most labile of the carbon-halogen bonds, making the iodine site an exceptionally reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of several key functionalization strategies at the iodine site, offering detailed protocols and expert insights for researchers. The methodologies discussed enable the precise installation of diverse chemical moieties, paving the way for the rapid generation of novel analogues with tailored properties.

Core Functionalization Strategies

The strategic location of the iodine atom on the central benzene ring allows for its substitution through numerous established and robust synthetic transformations. This guide will focus on the following high-impact reactions.

Diagram 1: Overview of Functionalization Pathways

Caption: Key transformations of the aryl-iodide bond.

C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures by coupling an organoboron species with an organic halide. For 3-iodo-5-(pyridin-2-ylethynyl)benzonitrile, this reaction provides a direct route to introduce a vast array of aryl or heteroaryl substituents, which is critical for structure-activity relationship (SAR) studies.

Principle and Mechanism

The reaction proceeds via a palladium-catalyzed cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate. The reactivity for this step generally follows the trend I > Br > OTf > Cl.[2][3]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile with 4-methoxyphenylboronic acid.

Materials:

-

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (e.g., 330 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Technical Insights & Troubleshooting

-

Choice of Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for activating the boronic acid for transmetalation.[4] K₃PO₄ is often more effective for challenging or sterically hindered substrates.

-

Solvent System: A mixture of an organic solvent (dioxane, DME, or toluene) and water is common. Water aids in dissolving the base and can accelerate the reaction. Anhydrous conditions can also be employed, particularly with boronic esters.

-

Ligand Selection: The choice of phosphine ligand is critical. For many standard couplings, dppf is robust and effective. For more challenging substrates (e.g., sterically hindered partners or aryl chlorides), more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be required.

-

Troubleshooting:

-

Low Yield: May indicate inefficient catalyst turnover or decomposition. Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Consider a different ligand or a higher reaction temperature.

-

Protodeboronation: The boronic acid can be converted to the corresponding arene. This is often promoted by excess water or prolonged reaction times at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equiv) can compensate for this side reaction.

-

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-90 |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | DME | 85 | 75-85 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 80-92 |

C(sp²)–C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[5][6] This reaction is particularly useful for extending the π-conjugated system of the core scaffold, a common strategy in the development of functional materials and molecular probes.

Principle and Mechanism

The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt.

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the arylpalladium(II) complex than the alkyne itself.[6]

-

Copper-Free Variants: To avoid issues related to copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free protocols have been developed. These typically require a stronger base and/or more specialized ligands to facilitate direct alkynylation of the palladium center.[7]

Experimental Protocol: Sonogashira Coupling

Objective: To couple 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile with trimethylsilylacetylene.

Materials:

-

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (1.0 equiv)

-

Trimethylsilylacetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

-

THF (co-solvent, optional)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (330 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe.

-

Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through Celite® to remove salts and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the silyl-protected dialkyne.

-

Desilylation (if required): The TMS group can be easily removed by treating the purified product with a mild base like K₂CO₃ in methanol or a fluoride source like TBAF in THF.

Technical Insights & Troubleshooting

-

Base/Solvent: An amine base, such as Et₃N or DIPA, is essential. It acts as both the base to deprotonate the alkyne and often as the solvent.[6]

-

Catalyst Choice: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are standard choices.[7] The copper co-catalyst (CuI) significantly accelerates the reaction but can promote homocoupling.

-

Oxygen Sensitivity: The reaction must be performed under strictly anaerobic conditions, as oxygen promotes the oxidative homocoupling of the terminal alkyne.

-

Troubleshooting:

-

Homocoupling (Diyne Formation): This is the most common side product. Minimize it by ensuring rigorous exclusion of air, using high-purity reagents, and adding the alkyne slowly. Running the reaction under copper-free conditions can also eliminate this issue.

-

Stalled Reaction: If the reaction does not proceed, catalyst deactivation may be the cause. Ensure reagents are pure and solvents are anhydrous and degassed. A slight increase in temperature (to 40-50 °C) may be beneficial.

-

C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for forming C-N bonds.[8] It allows for the introduction of primary and secondary amines, anilines, and even amides at the iodine site, offering a powerful tool for modulating the electronic and pharmacological properties of the core scaffold.

Principle and Mechanism

This palladium-catalyzed reaction couples an amine with an aryl halide.[9] The mechanism is similar to other cross-couplings but has unique features:

-

Oxidative Addition: Pd(0) adds to the aryl iodide.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This is often the rate-determining step. The aryl group and the amido ligand couple to form the C-N bond, regenerating the Pd(0) catalyst.[8] The use of bulky, electron-rich phosphine ligands is critical to promote this step.[3]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile with morpholine.

Materials:

-

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous (solvent)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

-

Add 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (330 mg, 1.0 mmol).

-

Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by morpholine (0.105 mL, 1.2 mmol) under an argon atmosphere.

-

Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired aryl amine.

Technical Insights & Troubleshooting

-

Base Selection: A strong, non-nucleophilic base is required. NaOtBu, LiHMDS, and K₃PO₄ are common choices. NaOtBu is very effective but can be incompatible with base-sensitive functional groups like esters.[9]

-

Ligand is Key: The success of the Buchwald-Hartwig amination relies heavily on the ligand. Bulky monophosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, DPEPhos) are essential for promoting the reductive elimination step.[8]

-

Inhibition by Iodide: While aryl iodides are highly reactive in oxidative addition, the resulting iodide anion can sometimes inhibit the catalyst.[3] Using specialized ligands or reaction conditions can mitigate this effect.

-

Troubleshooting:

-